molecular formula C72H64NiO12P4+4 B12335118 Tetrakis(triphenyl phosphite)nickel(0)

Tetrakis(triphenyl phosphite)nickel(0)

Cat. No.: B12335118
M. Wt: 1303.9 g/mol
InChI Key: CMVXXMZBINCIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(triphenyl phosphite)nickel(0) (CAS 14221-00-2) is an organonickel compound with the molecular formula C72H60NiO12P4 and a molecular weight of 1299.83 g/mol. This complex, presented as a solid ranging in appearance from white to tan powder or chunks, serves as a significant precursor in catalytic and inorganic chemistry research due to its nickel in the zero-valent state coordinated by four triphenyl phosphite ligands. Its primary research value lies in its role as a catalyst and reagent in various chemical transformations. Studies have demonstrated its application in ligand exchange reactions and the initiation of free-radical formations, such as in its reversible reaction with maleic anhydride to generate species capable of initiating the copolymerization of styrene and methyl methacrylate, albeit with low efficiency due to competing equilibrium processes. Furthermore, related Ni(0) phosphite complexes are known to react with Lewis acids like aluminum tribromide, leading to oxidation and the formation of Ni(I) species, which are active in catalytic systems for olefin oligomerization. Researchers utilize this compound under inert conditions, as it requires storage in a dark place under an inert atmosphere at 2-8°C, and it demonstrates solubility in organic solvents like THF and toluene. Its melting point is reported at 145 °C with decomposition. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C72H64NiO12P4+4

Molecular Weight

1303.9 g/mol

IUPAC Name

nickel;triphenoxyphosphanium

InChI

InChI=1S/4C18H16O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15,22H;/q4*+1;

InChI Key

CMVXXMZBINCIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni]

Origin of Product

United States

Synthetic Methodologies for Tetrakis Triphenyl Phosphite Nickel 0 and Its Derivatives

Established Synthetic Pathways for Tetrakis(triphenyl phosphite)nickel(0)

Tetrakis(triphenyl phosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a key precursor and catalyst in organometallic chemistry. Its synthesis has been approached through several established methods, primarily involving ligand substitution reactions with a suitable nickel(0) source or the reduction of a nickel(II) salt in the presence of the phosphite (B83602) ligand.

One common and straightforward method involves the reaction of nickel carbonyl, Ni(CO)₄, with triphenyl phosphite. The carbonyl ligands are readily displaced by the phosphite ligands to yield the desired complex. Another approach utilizes bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, a widely used and commercially available Ni(0) source. rsc.org The COD ligands are labile and can be easily substituted by four equivalents of triphenyl phosphite.

A more versatile method that avoids the highly toxic nickel carbonyl involves the in situ reduction of a nickel(II) salt. For instance, the reduction of nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) [Ni(OAc)₂] in the presence of an excess of triphenyl phosphite can be achieved using various reducing agents.

A notable synthesis involves the reaction of nickel chloride with trimethyl phosphite in the presence of sodium carbonate to form tetrakis(trimethyl phosphite)nickel(0). google.com This complex can then undergo ligand exchange with triphenyl phosphite. A simple preparation for complexes of the type Ni[P(OR)₃]₄, where R is an aryl group, has been described, highlighting the general applicability of these methods. rsc.org

The synthesis of the analogous phosphine (B1218219) complex, tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄), can also provide insights into the synthesis of the phosphite analogue. For example, the reaction of bis(trityl)nickel, Ni(CPh₃)₂, with four equivalents of triphenylphosphine (B44618) (PPh₃) yields Ni(PPh₃)₄. nsf.gov A similar reaction with triphenyl phosphite is conceivable.

The following table summarizes some of the key synthetic routes to Tetrakis(triphenyl phosphite)nickel(0) and its analogues.

Starting MaterialReagentsProductKey Features
Nickel(II) ChlorideTrimethyl phosphite, Sodium CarbonateTetrakis(trimethyl phosphite)nickel(0)Formation of a Ni(0) phosphite complex from a Ni(II) salt. google.com
Tetrakis(trimethyl phosphite)nickel(0)Ester of pentaerythritol (B129877) phosphite and benzoic acidZerovalent nickel phosphite complexLigand exchange reaction to form a more complex phosphite ligand. google.com
Bis(trityl)nickel, Ni(CPh₃)₂4 equiv. PPh₃Ni(PPh₃)₄Demonstrates the utility of Ni(CPh₃)₂ as a Ni(0) synthon. nsf.gov

Synthesis of Related Nickel(0) Phosphite Complexes

The synthetic strategies for Tetrakis(triphenyl phosphite)nickel(0) can be extended to a wide array of related nickel(0) phosphite complexes, including those with mixed ligand systems. These complexes are often designed to fine-tune the steric and electronic properties of the nickel center for specific catalytic applications.

Mixed-ligand complexes containing both N-heterocyclic carbene (NHC) and phosphite ligands have been synthesized. For example, three-coordinate Ni(NHC)[P(OAr)₃]₂ complexes have been prepared and fully characterized. acs.org These syntheses often start from a Ni(0) precursor like Ni(COD)₂ and involve the sequential or simultaneous addition of the NHC and phosphite ligands. A catalytic mixture of Ni(COD)₂, an NHC ligand, and triphenyl phosphite has been used in reductive alkene/aldehyde coupling reactions, suggesting the in situ formation of a nickel NHC-phosphite intermediate. acs.org

Low-coordinate nickel(0) complexes supported by bulky phosphine ligands have also been prepared, and their chemistry can be analogous to phosphite systems. rsc.org The synthesis of [Ni(PR₂Ar')₂] type complexes, where one of the phosphine ligands can be replaced by other ligands, demonstrates the versatility of these systems. rsc.org Furthermore, the reaction of Ni(COD)₂ with bulky terphenyl phosphine ligands can yield bis-phosphine Ni(0) complexes. rsc.org

The synthesis of anionic nickel(0) complexes supported by bidentate NHC-pyridone ligands has also been reported. These are typically synthesized by reacting a Ni(0) source like [Ni(cod)₂] with the potassium salt of the NHC-pyridone ligand. chemrxiv.org

The following table provides examples of the synthesis of related nickel(0) phosphite and phosphine complexes.

Ni(0) SourceLigandsProduct TypeReference
Ni(COD)₂NHC, P(OAr)₃Ni(NHC)[P(OAr)₃]₂ acs.org
Ni(COD)₂Bulky terphenyl phosphines[Ni(PR₂Ar')₂] rsc.org
[Ni(cod)₂]Potassium salt of NHC-pyridone ligandAnionic Ni(0) NHC-pyridone complex chemrxiv.org

Strategies for Generating Active Nickel(0) Species for Catalysis

For many catalytic applications, the active Ni(0) species is generated in situ from a more stable and easily handled precatalyst. This approach avoids the need to synthesize, isolate, and store often air- and moisture-sensitive Ni(0) complexes.

A common strategy involves the reduction of Ni(II) precatalysts. encyclopedia.pub Air-stable Ni(II) complexes, such as those with the general formula Ni(NHC)P(OR)₃Cl, can be activated to Ni(0) in situ under mild conditions. researchgate.net The reduction of Ni(II) salts can also be achieved through electroreductive methods, providing a robust and scalable route to Ni(0) complexes like Ni(COD)₂. nih.gov This electrochemical approach can be extended to an in situ reduction protocol to generate catalytic amounts of Ni(0) for organic transformations. nih.gov

The use of bench-stable Ni(0) precatalysts is another important strategy. A fluorophosphine-based nickel(0) complex, [Ni(PFPh₂)₄], has been reported to be highly stable in air and water. chemrxiv.org This complex can be activated, for instance by light, to become a highly active catalyst in combination with other ligands. chemrxiv.org

The choice of the Ni(0) source is also crucial. While Ni(COD)₂ is a common starting material for generating active catalysts, the COD ligands are not always innocent bystanders and can influence the catalytic reaction. rsc.orggoogle.com Therefore, the development of alternative Ni(0) precursors continues to be an active area of research. For example, mononuclear [(η⁶-arene)Ni(N-heterocyclic carbene)] complexes, synthesized from Ni(cod)₂ and an NHC via hydrogenation of COD, have been shown to be useful precursors for the Ni(0)-NHC unit. researchgate.net

The following table outlines various strategies for generating active Ni(0) species.

StrategyPrecursor TypeActivation MethodKey Advantage
In situ reductionNi(II) complexes (e.g., Ni(NHC)P(OR)₃Cl)Reaction with a reducing agent or co-reagent in the catalytic cycleUse of air-stable precatalysts. encyclopedia.pubresearchgate.net
ElectroreductionNi(II) saltsElectrolysisOvercomes reproducibility issues of chemical reductants and allows for scalability. nih.gov
Activation of stable Ni(0) complexesBench-stable Ni(0) complexes (e.g., [Ni(PFPh₂)₄])Light-induced activationHigh stability of the precatalyst, allowing for easier handling. chemrxiv.org
Ligand exchange from a Ni(0) sourceNi(COD)₂, [(η⁶-arene)Ni(NHC)]Displacement of labile ligands (COD, arene) by desired catalytic ligandsVersatile method to generate a wide range of active catalysts. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Tetrakis Triphenyl Phosphite Nickel 0 and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a cornerstone technique for investigating the dynamic and structural properties of nickel(0) phosphite (B83602) complexes in solution. By probing various nuclei, it offers a window into processes such as ligand exchange, the formation of catalytically active hydride species, and the fluxional behavior of these molecules.

Proton (¹H) and phosphorus-31 (³¹P) NMR are powerful tools for studying the reactions of Ni[P(OPh)₃]₄ and related complexes, particularly their protonation by strong acids to form nickel hydride intermediates. mcmaster.ca The formation of a metal-hydrogen bond results in a characteristic upfield shift in the ¹H NMR spectrum, typically to a region high field of tetramethylsilane (B1202638) (TMS), which is a hallmark of metal hydride species. mcmaster.canih.gov For instance, in studies of the tetrakis(tri-p-tolyl phosphite)nickel(0) system, both four- and five-coordinate nickel hydrides were identified. mcmaster.ca The five-coordinate species, [HNi{P(O-p-tolyl)₃}₄]⁺, is formed upon protonation, and subsequent ligand dissociation yields the catalytically active four-coordinate hydride, [HNi{P(O-p-tolyl)₃}₃]⁺. mcmaster.ca

³¹P NMR spectroscopy is particularly sensitive to the coordination environment of the phosphorus ligands. Ligand exchange between the complex and free phosphite in solution can be monitored, often revealing dissociation of the tetrakis-substituted complex. For example, Ni[P(OPh)₃]₄ can dissociate one phosphite ligand at room temperature to form the more reactive NiL₃ species. mcmaster.ca The chemical shifts and coupling constants (J-coupling) in ³¹P NMR spectra provide information on the number of coordinated ligands and the geometry of the complex. In hydride complexes, ³¹P-¹H coupling can further confirm the structure. nih.gov

Species¹H NMR Hydride Shift (ppm)³¹P NMR SignalJ-CouplingReference
[HNi(dppe)₂]⁺Triplet of triplets-J(P-H) = 6 Hz nih.gov
[HNi{P(O-p-tolyl)₃}₄]⁺Not explicitly statedNot explicitly statedNot explicitly stated mcmaster.ca
[HNi{P(O-p-tolyl)₃}₃]⁺Not explicitly statedNot explicitly statedNot explicitly stated mcmaster.ca

This table presents representative NMR data for nickel hydride complexes, illustrating the typical spectroscopic features observed.

To confirm the assignment of hydride signals and to gain further mechanistic insight, deuterium (B1214612) (²H) NMR spectroscopy is employed. mcmaster.ca By using deuterated acids (e.g., DF or D₂SO₄) in reactions with the nickel(0) complex, nickel deuteride (B1239839) species are formed. The resulting ²H NMR spectra show signals corresponding to the deuterium nucleus in the metal-deuteride bond. This isotopic labeling strategy is also crucial for infrared spectroscopy, where the observation of an isotopic shift (ν(Ni–H)/ν(Ni–D) ≈ 1.4) confirms the identity of Ni-H vibrational bands. acs.org Studies on the tetrakis(tri-p-tolyl phosphite)nickel(0) system have utilized ²H NMR to investigate the products formed upon reaction with strong deuterated acids, corroborating the findings from ¹H and ³¹P NMR. mcmaster.ca

While solution NMR is invaluable, solid-state NMR (ssNMR) provides information about the structure in the solid phase, avoiding complications from solvent effects or dynamic equilibria. Although ⁶¹Ni is a challenging nucleus for NMR due to its low natural abundance and quadrupolar moment, ⁶¹Ni ssNMR has been successfully applied to Ni[P(OPh)₃]₄. nih.gov These pioneering studies have provided direct insight into the nickel center's electronic environment. nih.gov

The ⁶¹Ni ssNMR spectrum of Ni[P(OPh)₃]₄ revealed the presence of two distinct crystallographic sites for the nickel atom within the crystal lattice. nih.gov This finding is crucial for understanding the solid-state packing and potential differences in reactivity. The study established ranges for the isotropic chemical shift (δ_iso_) and set an upper limit for the quadrupolar coupling constant (C_Q_) for both sites, providing key parameters for theoretical and computational models. nih.gov

CompoundParameterSite 1Site 2Reference
Ni[P(OPh)₃]₄δ_iso (ppm)Range EstablishedRange Established nih.gov
C_Q_ (MHz)< 3.5< 3.5 nih.gov

This table summarizes the key findings from the ⁶¹Ni solid-state NMR study of Ni[P(OPh)₃]₄.

Many organometallic complexes, including nickel hydride intermediates, are not static structures but exhibit dynamic processes where ligands exchange positions. mcmaster.camdpi.com This "fluxional behavior" can be studied using variable-temperature (VT) NMR spectroscopy. nih.govlibretexts.org As the temperature of an NMR experiment is changed, the rate of the exchange process can be manipulated relative to the NMR timescale. ilpi.com

For the four-coordinate nickel hydride derived from the tetrakis(tri-p-tolyl phosphite)nickel(0) system, VT-NMR studies showed that the complex is a fluxional molecule. mcmaster.ca At low temperatures, the exchange is slow, and distinct signals may be observed for inequivalent ligands. As the temperature is raised, the exchange rate increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at high temperatures. ilpi.com Analysis of the NMR lineshapes at different temperatures allows for the calculation of the activation parameters (e.g., ΔG‡, ΔH‡, ΔS‡) for the exchange process. mcmaster.cailpi.com In the case of the four-coordinate hydride, the exchange was found to be exclusively intramolecular, with a large negative entropy of activation suggesting an ordered, possibly ion-paired, transition state. mcmaster.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nickel(I) Intermediates

Catalytic reactions involving nickel(0) complexes can proceed through odd-electron pathways involving nickel(I) intermediates. These species are paramagnetic (possessing an unpaired electron) and are therefore amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.net EPR is a highly sensitive technique for detecting and characterizing paramagnetic metal centers. nih.gov

EPR studies can confirm a nickel d⁹ electronic configuration for Ni(I) species. researchgate.net The resulting spectra provide g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating ligands. nih.gov Multifrequency EPR, conducted at different microwave frequencies (e.g., X-band, Q-band), helps to accurately determine the g-tensor anisotropy and the hyperfine splitting from ligand nuclei like ³¹P, ¹⁴N, and ¹H. nih.gov Such studies reveal the extent of spin delocalization from the nickel center onto the ligands. nih.gov For Ni(I) complexes with phosphine (B1218219) or phosphite ligands, the hyperfine coupling to the ³¹P nuclei (I = ½, 100% natural abundance) can lead to complex spectra, but also provides rich structural information. nih.gov

TechniqueInformation ObtainedRelevance to Ni[P(OPh)₃]₄ IntermediatesReference
EPR Spectroscopyg-tensor values, hyperfine coupling constants (e.g., to ³¹P)Confirms Ni(I) oxidation state, provides insight into geometry and spin density distribution in paramagnetic intermediates. researchgate.netresearchgate.netnih.gov
Multifrequency EPRDistinction between field-dependent and field-independent parameters, accurate g-tensor anisotropy and hyperfine splitting.High-resolution structural and electronic information on Ni(I) intermediates. nih.gov

This table outlines the utility of EPR spectroscopy for studying paramagnetic nickel(I) intermediates.

X-ray Crystallography of Isolated Catalytic Intermediates

The structures of numerous nickel complexes with phosphine and phosphite ligands have been determined, revealing geometries ranging from tetrahedral and trigonal planar for Ni(0) to square planar, trigonal bipyramidal, and octahedral for Ni(II) species. acs.orgrsc.orgmdpi.com For example, the structures of four- and five-coordinate Ni(II) complexes bearing various phosphine and phosphite-containing ligands have been elucidated, providing a basis for understanding the steric and electronic factors that govern coordination number and geometry. rsc.org

In the context of Ni[P(OPh)₃]₄ catalysis, the crystallographic characterization of key intermediates, such as nickel hydride or olefin-bound species, is of paramount importance. While a crystal structure for the parent Ni[P(OPh)₃]₄ is known, obtaining crystals of its short-lived intermediates is a significant synthetic achievement. The structural data from such studies, including Ni-H, Ni-P, and Ni-C bond distances, are critical for benchmarking computational models and understanding the steric environment around the metal center, which dictates substrate accessibility and reactivity. acs.org

Vibrational Spectroscopy (IR) for Ligand Bonding Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for probing the electronic and structural properties of metal-ligand bonds in coordination complexes such as tetrakis(triphenyl phosphite)nickel(0), Ni[P(OPh)₃]₄. By analyzing the vibrational frequencies of the bonds within the triphenyl phosphite ligand and the nickel-phosphorus bond, valuable insights into the nature of the coordination can be obtained. The formation of the Ni-P bond induces noticeable shifts in the characteristic vibrational bands of the ligand, providing evidence of coordination and information about the electronic effects of the metal center on the ligand.

The infrared spectrum of a coordination complex is a composite of the vibrations of the ligand, modified by its interaction with the metal, and the vibrations of the metal-ligand bonds themselves. For Ni[P(OPh)₃]₄, the most informative regions of the IR spectrum are those corresponding to the P-O-C and Ni-P stretching vibrations.

Detailed Research Findings

Analysis of the infrared spectrum of free triphenyl phosphite reveals several key absorption bands that are sensitive to its conformational state and electronic environment. scispace.com Upon coordination to the nickel(0) center, the electron density is redistributed through a combination of σ-donation from the phosphorus lone pair to the metal and π-back-donation from the metal d-orbitals to the σ* orbitals of the P-O bonds. This redistribution of electron density leads to predictable changes in the vibrational frequencies of the ligand.

The P-O-C stretching vibrations in organophosphorus compounds typically appear as strong bands in the region of 1050-970 cm⁻¹. core.ac.uk In free triphenyl phosphite, these vibrations are observed and can be influenced by the presence of different conformers. scispace.com When the phosphite ligand coordinates to nickel, the P-O bond order is generally expected to decrease due to the π-back-donation from the nickel center. This weakening of the P-O bond results in a shift of the P-O-C stretching frequencies to lower wavenumbers (a red shift).

Conversely, the formation of the Ni-P bond introduces new vibrational modes. The Ni-P stretching vibration is a direct indicator of the strength of the metal-ligand bond. These vibrations are typically found in the far-infrared region of the spectrum. For phosphite complexes, the metal-phosphorus stretching frequencies are generally observed in the 200-240 cm⁻¹ range. cdnsciencepub.com It has been noted that these frequencies are lower for phosphite complexes compared to their analogous phosphine complexes, which can be attributed to the electronic effects of the oxygen atoms in the phosphite ligand. cdnsciencepub.com

The analysis of these spectral shifts provides a qualitative measure of the extent of σ-donation and π-back-donation. A significant red shift in the P-O-C stretching vibrations, coupled with a relatively strong Ni-P stretching absorption, would indicate substantial π-back-bonding from the nickel(0) center to the triphenyl phosphite ligands.

Interactive Data Table: Vibrational Frequencies

The following table summarizes the key infrared vibrational frequencies for free triphenyl phosphite and the expected shifts upon coordination in tetrakis(triphenyl phosphite)nickel(0). The data for the free ligand is based on experimental and calculated values, while the data for the complex is based on established trends for similar metal phosphite complexes.

Vibrational ModeFree Triphenyl Phosphite (cm⁻¹)Tetrakis(triphenyl phosphite)nickel(0) (cm⁻¹)Assignment
P-O-C Asymmetric Stretch~1024Lowered frequencyIndicates π-back-donation
P-O-C Symmetric Stretch~760Lowered frequencyIndicates π-back-donation
Phenyl Group C-H Bending~733, ~715Minor shiftsLess sensitive to coordination
Ni-P Stretch-~200-240Metal-Ligand bond vibration

Note: The exact frequencies for the complex can vary depending on the specific experimental conditions.

Fundamental Reaction Mechanisms of Tetrakis Triphenyl Phosphite Nickel 0

Ligand Dissociation and Association Equilibria

The initial and crucial step in the reaction chemistry of Ni[P(OPh)₃]₄ is the reversible dissociation of one or more triphenyl phosphite (B83602) ligands. This process establishes an equilibrium between the saturated 18-electron complex and unsaturated 16- or 14-electron species, which are the true active catalysts.

Kinetics of Ligand Exchange with Electron Donors (e.g., Methyl Methacrylate (B99206), Maleic Anhydride)

The dissociation of Ni[P(OPh)₃]₄ is often the rate-determining step in its reactions with various substrates. Kinetic studies involving ligand exchange with electron-donating olefins, such as methyl methacrylate (MMA) and maleic anhydride (B1165640) (man), have provided significant insight into this mechanism.

When Ni[P(OPh)₃]₄ reacts with maleic anhydride in a solution of methyl methacrylate or styrene, it forms the species Ni[P(OPh)₃]₂(man). rsc.org The kinetics of this reaction are consistent with a rate-determining dissociation of a triphenyl phosphite ligand from the parent complex to form the intermediate Ni[P(OPh)₃]₃. rsc.org This intermediate then rapidly complexes with maleic anhydride. rsc.org

Similarly, in a solution of pure methyl methacrylate, Ni[P(OPh)₃]₄ undergoes a reversible ligand exchange to form a Ni[P(OPh)₃]₃(MMA) species. royalsocietypublishing.org Kinetic measurements support a mechanism where the rate-controlling step is the initial dissociation of Ni[P(OPh)₃]₄, which is then followed by a swift and nearly complete complexation of the resulting Ni[P(OPh)₃]₃ with MMA. royalsocietypublishing.org The enthalpy and entropy of activation for this dissociative step have been determined, providing quantitative data on the energy barrier for generating the active species. royalsocietypublishing.org

Influence of Steric Effects (Cone Angle) on Dissociation

The stability and dissociation of metal-ligand complexes are significantly influenced by steric factors, often quantified by the ligand's cone angle. The cone angle is a measure of the steric bulk of a ligand, and for phosphite ligands, it plays a critical role in the dissociation equilibrium of NiL₄ complexes.

Bulky ligands promote the formation of lower-coordinate, coordinatively unsaturated species. For instance, the complex Tris(tri-o-tolyl phosphite-κP)nickel, Ni[P(O-o-tolyl₃)]₃, exists as a stable, trigonal-planar, three-coordinate species due to the significant steric congestion imposed by the tri-o-tolyl phosphite ligands. nih.govresearchgate.net The exact ligand cone angle for this ligand has been calculated to be 163.6°, a value large enough to prevent the coordination of a fourth ligand. nih.gov This provides a clear example of how steric hindrance can favor the dissociated, coordinatively unsaturated form of a nickel(0) complex. nih.govresearchgate.net While triphenyl phosphite has a smaller cone angle than tri-o-tolyl phosphite, the principle remains that steric repulsion between the ligands is a driving force for the dissociation of a ligand from the Ni[P(OPh)₃]₄ complex to relieve steric strain and form the reactive Ni[P(OPh)₃]₃ intermediate.

Formation of Coordinatively Unsaturated Nickel(0) Species (e.g., NiL₃)

The formation of the coordinatively unsaturated species NiL₃ (where L = P(OPh)₃) is a direct consequence of the ligand dissociation equilibrium from the parent NiL₄ complex. acs.org This three-coordinate, 16-electron species is widely accepted as the primary active intermediate in the catalytic reactions of Ni[P(OPh)₃]₄. rsc.orgroyalsocietypublishing.orgresearchgate.net

The existence and importance of NiL₃ intermediates are supported by extensive kinetic data. For example, the rate of ligand substitution reactions, such as the reaction with cyclohexyl isocyanide, is first-order in the concentration of Ni[P(OEt)₃]₄ but independent of the isocyanide concentration. epa.gov This indicates that the slow, rate-determining step is the dissociation of the NiL₄ complex to NiL₃, which is then rapidly trapped by the incoming ligand. epa.gov

Further dissociation to a two-coordinate NiL₂ species is also possible, though less favorable than the first dissociation. researchgate.net Both NiL₃ and NiL₂ are significantly more reactive than the coordinatively saturated NiL₄ complex and are essential for enabling subsequent steps like oxidative addition. wikipedia.orgchemeurope.com

Oxidative Addition Pathways

Once the coordinatively unsaturated Ni(0) species is formed, it can undergo oxidative addition with various substrates, most notably organic halides. This elementary step is fundamental to a vast array of nickel-catalyzed cross-coupling reactions. In this process, the nickel center is oxidized from Ni(0) to Ni(II), and new bonds are formed between the nickel and the fragments of the organic halide.

Oxidative Addition of Organic Halides to Nickel(0) Centers

The reaction of Ni(0) complexes, generated from precursors like Ni[P(OPh)₃]₄, with organic halides (RX) is a common entry point into catalytic cycles. chimia.chnih.gov The oxidative addition of an aryl halide to the Ni(0) center typically yields a square-planar Ni(II)-aryl intermediate of the type trans-[Ni(Ar)X(L)₂]. nih.govacs.org

However, these Ni(II) complexes can be unstable and may decompose, often leading to the formation of Ni(I) species. nih.gov The reaction of [Ni(PEt₃)₄] with para-substituted aryl halides, for example, was found to produce both Ni(II) oxidative addition products, [Ni(Ar)X(PEt₃)₂], and Ni(I) complexes, [NiX(PEt₃)₃]. rsc.org The ratio of these products depends on factors like the nature of the aryl halide and the solvent used. rsc.org

The general sequence for this process, starting from the tetrakis(phosphite) complex, involves:

Initial dissociation of one or two phosphite ligands to generate a reactive, coordinatively unsaturated Ni(0) center (e.g., NiL₃ or NiL₂). nih.gov

Oxidative addition of the organic halide (Ar-X) to the Ni(0) center, cleaving the Ar-X bond and forming Ni-Ar and Ni-X bonds.

This process transforms the d¹⁰ Ni(0) complex into a d⁸ Ni(II) species. umb.edu The stability and subsequent reactivity of this Ni(II) adduct are highly dependent on the nature of the phosphite ligands and the organic halide.

Concerted vs. Radical Mechanisms in Aryl Halide Activation

The precise mechanism by which aryl halides add to Ni(0) centers has been a subject of considerable study, with evidence pointing to the operation of multiple pathways, including concerted and radical mechanisms. nih.govlibretexts.org The operative pathway is sensitive to the electronic properties of the phosphine (B1218219) or phosphite ligand, the aryl halide, and the specific reaction conditions. nih.gov

Concerted Mechanism: In a concerted pathway, the carbon-halogen bond is cleaved in unison with the formation of the new nickel-carbon and nickel-halogen bonds, proceeding through a three-centered transition state. acs.orgrsc.org This two-electron process is often favored for Ni(0) complexes supported by ligands that can stabilize the resulting Ni(II) species. For example, kinetic and computational studies on a triphosphine-ligated Ni(0) complex reacting with aryl halides support a concerted oxidative addition mechanism, which proceeds cleanly to a stable five-coordinate Ni(II) aryl product. nih.govacs.org

Radical Mechanisms: Alternatively, the reaction can proceed through a stepwise, one-electron pathway. Two main radical mechanisms are considered:

Outer-Sphere Electron Transfer (SET): The Ni(0) complex can donate a single electron to the aryl halide, forming a Ni(I) cation and an aryl halide radical anion. rsc.orgnih.gov The radical anion then rapidly dissociates to give an aryl radical and a halide anion. rsc.org This pathway was proposed in early, seminal work by Kochi and Tsou based on the observation of both Ni(II) and Ni(I) products. rsc.orgnih.gov

Halide Abstraction (Atom Transfer): In this process, the Ni(0) center abstracts the halogen atom from the aryl halide, forming a Ni(I)-halide complex and a free aryl radical. rsc.org The aryl radical can then be trapped by the Ni(I) species to form the Ni(II) oxidative addition product, or it can diffuse away and undergo other reactions. chimia.ch

Recent studies have shown that for monophosphine-ligated Ni(0), both concerted and radical pathways can occur simultaneously. nih.gov The balance between these mechanisms is dictated by the electronics of both the ligand and the aryl halide. nih.gov For instance, the reaction of Ni(0) with aryl halides can branch into a non-radical concerted pathway and a radical pathway initiated by outer-sphere electron transfer. nih.gov

Formation and Stability of Pentacoordinate Nickel(II) Aryl Species

The oxidative addition of aryl halides to a Ni(0) center, such as Tetrakis(triphenyl phosphite)nickel(0), is a critical initiation step in many cross-coupling catalytic cycles. This reaction leads to the formation of Ni(II) aryl species. While four-coordinate, square planar geometries are common for Ni(II) complexes, the formation of five-coordinate species is also a significant pathway, particularly with certain ligand sets. chimia.chluc.edu

The reaction of an aryl halide with a Ni(0) complex bearing phosphine or phosphite ligands yields Ni(II) aryl halide complexes. chimia.ch Research on triphosphine (B1213122) Ni(0) centers has shown the formation of pentacoordinate Ni(II) aryl species upon oxidative addition of aryl halides. acs.org The stability and geometry of these Ni(II) complexes are highly dependent on the nature of the ancillary ligands. Sterically bulky ligands tend to favor tetrahedral geometries in four-coordinate complexes, while strong field ligands often lead to square planar arrangements. luc.edu

In solution, four-coordinate Ni(II) complexes can coordinate with solvent molecules to form five- or even six-coordinate species, a transformation often indicated by a color change and significant shifts in paramagnetic NMR spectra. luc.edu The stability of these higher-coordinate species is influenced by both steric and electronic factors. For instance, the introduction of steric bulk on supporting ligands can create a more reactive, high-energy geometry at the nickel center. luc.edu Notably, certain Ni(II)-(σ-aryl) complexes, such as (dppf)Ni(o-tolyl)Cl, have been synthesized and found to be robust, air-stable solids, which can serve as effective precatalysts in various bond-forming reactions. nih.gov The geometry of these stable precatalysts is often square planar. nih.gov

Table 1: Factors Influencing Geometry and Stability of Ni(II) Aryl Species

Factor Influence on Ni(II) Aryl Species Example Citation
Ligand Steric Bulk Tends to favor tetrahedral geometry in 4-coordinate complexes. Bulky isopropyl groups can lead to seesaw or tetrahedral geometries. luc.edu
Ligand Field Strength Strong field ligands favor square planar geometry. Not specified for phosphites, but a general principle. luc.edu
Solvent Coordination Coordinating solvents (e.g., THF) can lead to the formation of 5- or 6-coordinate species from 4-coordinate precursors in solution. Dissolving CztBu(PyriPr)2NiX in THF leads to 5-coordinate adducts. luc.edu
Nature of Ligands Bidentate phosphines like dppf can form stable, square planar, air-stable Ni(II)-aryl precatalysts. (dppf)Ni(o-tolyl)Cl is an air-stable, square planar complex. nih.gov

Reductive Elimination Processes

Reductive elimination is the final, product-forming step in many nickel-catalyzed cross-coupling reactions, where a new covalent bond is formed, and the nickel center is reduced, typically from Ni(II) to Ni(0), thus regenerating the active catalyst. rsc.org

Mechanisms of Product Formation and Catalyst Regeneration

Reductive elimination from a Ni(II) center is a key process for forming new covalent bonds and completing the catalytic cycle. rsc.org Due to the relatively weak oxidizing ability of Ni(II), this step can be challenging and often has a high activation energy. rsc.orgnih.gov Several mechanistic models have been proposed to explain how this process occurs and can be facilitated.

Three primary models for reductive elimination from Ni(II) have been investigated:

Direct Reductive Elimination: This is the simplest pathway but can be energetically demanding. rsc.org

Electron Density-Controlled Reductive Elimination: This pathway can significantly enhance the driving force for the reaction. Computational studies have shown that coordination of a Z-type ligand, such as Zn, can reduce the electron density at the nickel center, thereby accelerating reductive elimination. rsc.orgnih.gov

Oxidation-Induced Reductive Elimination: Increasing the oxidation state of nickel, for instance to Ni(III) or Ni(IV), makes reductive elimination more favorable. rsc.orgnih.gov

Identification of Rate-Limiting Steps in Catalytic Cycles

Oxidative Addition: In some systems, particularly with less reactive electrophiles like electron-rich aryl halides, the initial oxidative addition of the substrate to the Ni(0) center can be the slowest step. chimia.chnsf.gov

Transmetalation: For many cross-coupling reactions, the transfer of an organic group from a main-group organometallic reagent (like an organozinc or Grignard reagent) to the Ni(II) center is the rate-limiting step. sci-hub.se

Reduction of the Nickel Catalyst: In reductive cross-electrophile coupling reactions that use an external reductant (e.g., Zn or Mn), the reduction of a Ni(II) intermediate to a lower oxidation state (Ni(I) or Ni(0)) is often found to be the turnover-limiting step. oaepublish.comnsf.gov

The nature of the phosphite ligands on the nickel center influences the kinetics of these elementary steps, thereby affecting which one becomes rate-limiting. The competition between different pathways, such as two-electron processes (Ni(0)/Ni(II)) and single-electron transfer (SET) pathways involving Ni(I) and Ni(III), can also complicate the identification of a single rate-limiting step, as the dominant catalytic cycle may change based on reaction conditions. chimia.ch

Protonation and Nickel Hydride Formation

The reaction of Ni(0) complexes like Tetrakis(triphenyl phosphite)nickel(0) with protonic acids is a fundamental route to generating catalytically important nickel hydride species. The basicity of the nickel center, influenced by its ligand environment, determines the strength of the acid required for protonation. mcmaster.ca

Generation of Four- and Five-Coordinate Nickel Hydrides

The protonation of Ni(0) phosphite complexes can lead to the formation of both four- and five-coordinate nickel hydride cations. A study involving the closely related Tetrakis(tri-p-tolyl phosphite)nickel(0) demonstrated that its reaction with strong acids like sulfuric acid (H₂SO₄) produces both the five-coordinate species [HNi(P(O-p-tolyl)₃)₄]⁺ and the four-coordinate species [HNi(P(O-p-tolyl)₃)₃]⁺. mcmaster.ca The five-coordinate hydrides are formed preferentially at low temperatures, while the four-coordinate species, which is believed to be the catalytically active intermediate in many reactions, becomes more prominent at higher temperatures due to ligand dissociation. mcmaster.ca

The general reaction can be described as: NiL₄ + H⁺ ⇌ [HNiL₄]⁺ ⇌ [HNiL₃]⁺ + L (where L = P(OAr)₃)

The five-coordinate hydrides [HNi(P(OR)₃)₄]⁺ are known to be highly reactive, readily undergoing insertion reactions with dienes, a reactivity consistent with the facile dissociation of a phosphite ligand. acs.org The generation and stability of these hydrides are dependent on several factors, including the steric and electronic properties of the phosphite ligands and the strength of the acid used for protonation. mcmaster.ca

Table 2: Nickel Hydride Species from Protonation of Ni(0) Phosphite Complexes

Precursor Acid Hydride Species Formed Coordination Key Observation Citation
Ni[P(O-p-tolyl)₃]₄ H₂SO₄ [HNi(P(O-p-tolyl)₃)₄]⁺ Five-coordinate Formed at low temperatures (-40°C). mcmaster.ca
Ni[P(O-p-tolyl)₃]₄ H₂SO₄ [HNi(P(O-p-tolyl)₃)₃]⁺ Four-coordinate Becomes significant at higher temperatures; believed to be the catalytically active species. mcmaster.ca
Ni[(EtO)₃P]₄ Not specified [HNi((EtO)₃P)₄]⁺ Five-coordinate Reacts rapidly with dienes, consistent with facile ligand dissociation. acs.org

Fluxional Behavior of Hydride Complexes

Fluxionality refers to the dynamic process where a molecule's atoms interchange between chemically or magnetically distinct positions at a rate that can be observed by spectroscopic methods, most commonly NMR. semanticscholar.org Organometallic complexes, including nickel hydrides, often exhibit this behavior in solution. ethernet.edu.et

The four-coordinate nickel hydride complex, [HNi(P(O-p-tolyl)₃)₃]⁺, generated from the protonation of the corresponding Ni(0) precursor, has been shown to be a fluxional molecule through variable-temperature NMR studies. mcmaster.ca This dynamic behavior involves the rapid intramolecular exchange of the ligands around the central nickel atom. Such fluxional processes are significant as they can influence the reactivity and selectivity of the catalyst by allowing it to adopt various geometries and making different coordination sites accessible.

The hydride ligand itself has a characteristic chemical shift in ¹H NMR spectra, typically appearing at very high fields (negative ppm values) relative to tetramethylsilane (B1202638) (TMS), which is a hallmark of a proton directly bonded to a transition metal. mcmaster.ca The study of the exchange dynamics and the measurement of activation energies for these fluxional processes provide deep insight into the mechanistic pathways available to these catalytic intermediates. nih.gov

Transmetalation and Migratory Insertion Steps

The catalytic activity of tetrakis(triphenyl phosphite)nickel(0), Ni[P(OPh)₃]₄, in cross-coupling reactions fundamentally relies on a sequence of elementary organometallic steps. While the complete catalytic cycle involving this specific complex is multifaceted, the core processes of oxidative addition, transmetalation, and migratory insertion are central to its transformative capabilities. The cycle is typically initiated by oxidative addition, which creates a reactive nickel(II) intermediate, paving the way for subsequent transmetalation and migratory insertion events.

Oxidative Addition: The Initiating Step

The first crucial step in many catalytic cycles involving Ni[P(OPh)₃]₄ is the oxidative addition of an organic halide (R-X) or a similar electrophile to the nickel(0) center. In this process, the nickel atom is oxidized from the 0 to the +2 oxidation state, while the organic halide is cleaved, forming two new anionic ligands (R and X) bonded to the metal. This reaction is facilitated by the initial dissociation of one or more triphenyl phosphite ligands to generate a coordinatively unsaturated, more reactive species such as Ni[P(OPh)₃]₃ or Ni[P(OPh)₃]₂.

The mechanism of oxidative addition to Ni(0) phosphine and phosphite complexes can follow different pathways, including concerted addition or radical pathways, depending on the nature of the halide and the electronic properties of the ligands. nih.govnih.gov For the analogous complex, tetrakis(triethyl phosphite)nickel(0), its catalytic role in the reaction of aryl halides is proposed to begin with the oxidative addition of the aryl halide to the Ni(0) center. This forms a square planar nickel(II) aryl halide intermediate, trans-Ni(Ar)(X)[P(OPh)₃]₂, which is the active species for the next stages of catalysis. nih.govacs.org

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of an organic group from another organometallic reagent (R'-M') to the nickel(II) center. This step is essential for building the new carbon-carbon bond.

Mechanism : The organometallic reagent, such as an organoboron (in Suzuki coupling), organozinc (in Negishi coupling), or organotin (in Stille coupling) compound, coordinates to the nickel(II) complex. The organic group (R') is then transferred to the nickel, displacing the halide ligand (X), which binds to the other metal (M'). This results in a new diorganonickel(II) complex, Ni(Ar)(R')[P(OPh)₃]₂.

Redox-Neutral vs. Redox-Active : While often redox-neutral, some transmetalation processes can be redox-active, involving changes in the oxidation state of the metals. For instance, reactions involving silver(I)-aryl complexes can proceed via a redox transmetalation pathway where the nickel(II) center is oxidized to nickel(III) during the aryl transfer. nih.govchemrxiv.orgresearchgate.net

Migratory Insertion

Migratory insertion is a fundamental reaction where two adjacent ligands on the metal center combine to form a single, new ligand. wikipedia.org This step is key in reactions like carbonylation and polymerization.

Mechanism : In this intramolecular process, a ligand, such as an alkyl or aryl group, shifts its position to insert itself into the bond between the nickel atom and an adjacent unsaturated ligand, like carbon monoxide (CO) or an alkene. wikipedia.orgyoutube.com For this to occur, the two ligands must be positioned cis (next to each other) in the coordination sphere. The insertion creates a vacant coordination site on the nickel, which can be occupied by another reactant molecule, allowing the catalytic cycle to continue. youtube.comshenvilab.org

Application : For example, if a molecule of carbon monoxide coordinates to the Ni(Ar)(R')[P(OPh)₃]₂ complex, a migratory insertion of the aryl or alkyl group can occur, leading to the formation of a nickel-acyl complex. Subsequent reductive elimination would then release a ketone. Similarly, the insertion of an alkene into a nickel-hydride or nickel-alkyl bond is a critical step in hydrogenation and polymerization reactions. wikipedia.orglibretexts.org

These elementary steps—oxidative addition, transmetalation, and migratory insertion—form the mechanistic basis for the wide-ranging applications of tetrakis(triphenyl phosphite)nickel(0) and related nickel catalysts in organic synthesis.

Free-Radical Generation Mechanisms (e.g., in Polymerization Initiation)

Tetrakis(triphenyl phosphite)nickel(0) and its derivatives are effective initiators for certain polymerization reactions through mechanisms involving the generation of free radicals. This process typically occurs via a redox reaction between the nickel(0) complex and an organic halide, which serves as the radical precursor.

The initiation mechanism begins with the reversible dissociation of a triphenyl phosphite ligand from the parent Ni[P(OPh)₃]₄ complex to form a more reactive, coordinatively unsaturated species. In the presence of an electron-donating monomer, such as methyl methacrylate (mma), this intermediate can be trapped to form a monomer-ligated complex, Ni[P(OPh)₃]₃(mma). nih.govacs.org

The generated radical (R•) subsequently initiates the polymerization of the monomer. The rate of radical generation, and thus the rate of polymerization, is highly dependent on the nature of the organic halide. nih.gov

Key Research Findings:

Reactivity of Halides : Studies have shown that the reactivity of organic halides in these redox processes increases significantly with the number of halogen atoms on a single carbon and with the introduction of an electron-withdrawing group into the molecule. nih.gov Bromides are found to be substantially more reactive than the corresponding chlorides. nih.gov

Kinetic Studies : The rate of radical generation can be measured by monitoring the consumption of the nickel(0) complex spectrophotometrically or by observing the rate of the resulting polymerization. nih.govacs.org

Ligand Exchange Competition : In some systems, such as with maleic anhydride, ligand exchange reactions can compete with and dominate over free-radical formation, leading to very low initiation efficiency. nih.gov The process involves the dissociation of Ni[P(OPh)₃]₄, followed by complexation with the monomer and subsequent reaction to form a more stable product, with radical generation being a minor side reaction. nih.gov

The table below presents research data on the rate coefficients for the reaction between the nickel complex and various organic halides, illustrating the factors that influence the rate of free-radical generation.

Organic HalideRate Coefficient (k₂) at 25°C (dm³ mol⁻¹ s⁻¹)Activation Energy (Eₐ) (kJ mol⁻¹)
Bromides
CBr₄1.8 x 10³34.0
CHBr₃4.3 x 10⁻¹56.1
CH₂Br₂1.1 x 10⁻⁴76.2
Chlorides
CCl₃COOEt1.7 x 10²39.4
CHCl₂COOEt2.5 x 10⁻²65.3
CCl₄1.7 x 10⁻²Not specified
CHCl₃2.1 x 10⁻⁵79.1
CH₂Cl₂~10⁻⁸Not specified

Data sourced from studies on the redox reactions of Tetrakis(triphenyl phosphite)nickel(0) derivatives. nih.gov

This interactive table allows for sorting to compare the reactivity of different halides. The data clearly show that polyhalogenated compounds like carbon tetrabromide (CBr₄) and ethyl trichloroacetate (B1195264) (CCl₃COOEt) are exceptionally effective at generating radicals when reacted with the nickel(0) complex.

Redox Reactions of Tetrakis(triphenyl phosphite)nickel(0)

The chemistry of tetrakis(triphenyl phosphite)nickel(0) is dominated by its ability to act as a reducing agent, readily undergoing redox reactions. Its low-valent nickel(0) center (d¹⁰ configuration) is electron-rich, making it susceptible to oxidation by a variety of substrates, most notably organic halides. These redox reactions are the foundation of its use in both stoichiometric and catalytic processes, including the free-radical generation described previously.

The fundamental redox reaction involves the oxidation of Ni(0) to Ni(I) or Ni(II) and the corresponding reduction of the substrate. When reacting with organic halides (R-X), the nickel(0) complex donates electron density to the halide, facilitating the cleavage of the carbon-halogen bond. nih.govacs.org

Mechanism of Redox Reaction with Organic Halides: The reaction proceeds through an initial ligand exchange where Ni[P(OPh)₃]₄ dissociates a phosphite ligand. In the presence of an electron-donating solvent or reactant, this forms a more reactive intermediate. This species then engages with the organic halide. nih.gov The mechanism is believed to involve an electron transfer from the nickel complex to the halide. The rate and products of this reaction are heavily influenced by the halide's electron affinity and the stability of the transition state. nih.gov

For instance, the reaction with organic halides to generate free radicals is a classic example of a redox process: Ni(0) + R-X → [Ni(I)---X---R] → Ni(I)X + R•

This initial single-electron transfer (SET) generates a nickel(I) halide species and a free radical. In many catalytic cross-coupling reactions, a subsequent two-electron oxidative addition occurs, forming a nickel(II) species directly, although radical pathways involving Ni(I) are also common. nih.gov

Factors Influencing Redox Reactivity:

Nature of the Halide : The rate of the redox reaction is highly sensitive to the identity of the halogen and the structure of the organic group. Bromides react much faster than chlorides, and the rate increases with the number of halogen atoms on the same carbon. nih.gov

Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the organic halide significantly enhances its reactivity by increasing its electron affinity, making it a better oxidant. nih.gov

Solvation : Solvation of the transition complex plays a crucial role in determining the rate coefficients and activation parameters of the redox reaction. nih.gov

In reactions with certain Lewis acids like aluminum tribromide, the analogous complex Ni[P(OEt)₃]₄ is also oxidized from Ni(0) to Ni(I), demonstrating the general susceptibility of these nickel(0) phosphite complexes to oxidation.

Catalytic Applications of Tetrakis Triphenyl Phosphite Nickel 0 and Its Derivatives

Cross-Coupling Reactions

The development of efficient catalysts for the formation of carbon-nitrogen (C-N) bonds is a significant area of research in organic synthesis. While palladium-based catalysts are common, nickel catalysts are gaining attention due to their cost-effectiveness. researchgate.net

Recent studies have shown that a combination of Tetrakis(triphenyl phosphite)nickel(0) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) is highly effective for the amination of a range of aryl chlorides. researchgate.net A newly developed catalyst derived from this system, (dppf)Ni[P(OPh)₃]₂, has also demonstrated considerable efficacy in these reactions. researchgate.net This catalytic system provides an alternative to the more commonly used bis(cyclooctadienyl)nickel [Ni(COD)₂] and palladium(0) catalysts for C-N bond formation. researchgate.net The reactions are effective for coupling both anilines and other amines with various aryl chlorides. researchgate.net

This nickel phosphite-based system has been found to be particularly useful for a variety of amination reactions. researchgate.net For instance, investigations into the reaction of p-chlorotoluene with an ammonia (B1221849) solution in 1,4-dioxane (B91453) were conducted using the air-stable catalyst (binap)Ni[P(OPh)₃]₂. researchgate.net

Table 1: Nickel-Catalyzed Amination of Aryl Chlorides
Aryl ChlorideAmineCatalyst SystemYield (%)
p-chlorotolueneAnilineNi[P(OPh)₃]₄ / dppfData Not Available in Source
Chlorobenzenen-Hexylamine(dppf)Ni[P(OPh)₃]₂Data Not Available in Source
p-chlorotolueneAmmonia(binap)Ni[P(OPh)₃]₂Initially Unsuccessful at 40-80°C researchgate.net

While Tetrakis(triphenyl phosphite)nickel(0) is a known nickel(0) complex, its specific application in Suzuki-Miyaura cross-coupling reactions of aryl chlorides is not extensively documented in the reviewed literature. However, research into nickel-catalyzed Suzuki-Miyaura reactions has highlighted the effectiveness of related nickel complexes with phosphine (B1218219) ligands. For instance, room-temperature cross-coupling of deactivated aryl chlorides with arylboronic acids has been successfully achieved using inexpensive triphenylphosphine (B44618) (PPh₃) as a ligand for a nickel(0) catalyst. researchgate.net Air-stable Ni(PPh₃)₂Cl₂ has been identified as a suitable precatalyst for these transformations. researchgate.net

The reactivity in these nickel-catalyzed couplings is influenced by the nature of the phosphine ligand. Less bulky and less electron-rich monophosphines such as PPh₃ have traditionally been considered less suitable for room-temperature Suzuki-Miyaura couplings of deactivated aryl chlorides, though they have been used at elevated temperatures. researchgate.net

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with PPh₃ Ligand
Aryl ChlorideArylboronic AcidCatalyst SystemYield (%)
4-ChloroanisolePhenylboronic acidNi(COD)₂ / PPh₃Good to Excellent researchgate.net
Deactivated Aryl ChloridesArylboronic acidsNi(0) / PPh₃Good to Excellent researchgate.net
Note: The catalyst used in the above examples is a triphenylphosphine-based nickel catalyst, not Tetrakis(triphenyl phosphite)nickel(0).

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, traditionally catalyzed by palladium. Nickel-catalyzed versions of this reaction are of growing interest. nih.gov However, specific examples detailing the use of Tetrakis(triphenyl phosphite)nickel(0) as the catalyst for Mizoroki-Heck reactions are not prominent in the surveyed scientific literature.

Research in this area has explored various nickel-based catalytic systems. For example, a nickel-catalyzed divergent Mizoroki-Heck reaction of 1,3-dienes has been developed using a Ni(dppe)Cl₂ catalyst in the presence of Mn/NEt₃ to produce linear products. nih.gov The selectivity can be shifted towards branched products with the use of a bulky IPr ligand. nih.gov Another study reports a reductive-Heck reaction for the synthesis of dibenzo[b,e]oxepines using Tetrakis(triphenylphosphine)nickel(0) as the catalyst. nih.gov

Table 3: Examples of Nickel-Catalyzed Mizoroki-Heck Type Reactions
Substrate 1Substrate 2Catalyst SystemProduct TypeYield (%)
1,3-dienesAryl HalidesNi(dppe)Cl₂ / Mn / NEt₃Linear AlkenesHigh nih.gov
1-bromo-2-((2-(phenylethynyl)phenoxy)methyl)benzene-Ni(PPh₃)₄ / HCO₂NaDibenzo[b,e]oxepine72 nih.gov
Note: The catalysts used in the above examples are not Tetrakis(triphenyl phosphite)nickel(0).

The direct catalytic allyl-allyl cross-coupling is a valuable transformation for the synthesis of 1,5-dienes. While nickel catalysts are known to be effective in various allylic substitutions, the specific use of Tetrakis(triphenyl phosphite)nickel(0) for allyl-allyl cross-coupling is not well-documented in the available literature.

Related research has demonstrated nickel-catalyzed allyl-allyl coupling reactions between 1,3-dienes and allylboronates, which provides a regiospecific route to 1,5-dienes with good functional group tolerance. rsc.org Another study describes a nickel-catalyzed reductive coupling of allyl alcohols with chiral, non-racemic alkyl tosylates, representing a cross-electrophile coupling involving the C-O bonds of two electrophiles. acs.org

Table 4: Nickel-Catalyzed Allylic Coupling Reactions
Substrate 1Substrate 2Catalyst SystemProduct Type
1,3-DienesAllylboronatesNickel Catalyst1,5-Dienes rsc.org
Alkyl TosylatesAllyl AlcoholsNickel Salt / ReductantAllylation Products acs.org
Note: The specific catalyst in these examples is not explicitly stated as Tetrakis(triphenyl phosphite)nickel(0).

The arylation of α-halocarbonyl compounds is a key reaction for the synthesis of α-aryl carbonyl compounds. While there is research on nickel-catalyzed versions of this reaction, the direct application of Tetrakis(triphenyl phosphite)nickel(0) is not frequently reported.

A related study on the α-arylation of nitriles employed Ni(PPh₃)₄ as a catalyst for the coupling of arylboronic acids with α-bromonitriles, which proceeded effectively. chemrxiv.org This suggests that nickel(0) phosphine complexes are active in this type of transformation. The use of Ni(acac)₂ and PPh₃ as a catalyst precursor was also found to be a practical alternative to the air-sensitive Ni(PPh₃)₄. chemrxiv.org

Table 5: Nickel-Catalyzed α-Arylation of Nitriles
α-HalonitrileArylboronic Acid/EsterCatalyst SystemYield (%)
α-bromonitrilesArylboronic acidsNi(PPh₃)₄ / K₃PO₄High chemrxiv.org
nitriles bearing β-hydrogenshindered arylboronic esterNi(acac)₂ / PPh₃87-95 chemrxiv.org
Note: The catalyst systems in the table above utilize triphenylphosphine ligands, not triphenyl phosphite (B83602).

Polymerization Reactions

Tetrakis(triphenyl phosphite)nickel(0) has been identified as a highly active initiator for the free-radical polymerization of vinyl monomers when used in conjunction with a suitable organic halide. royalsocietypublishing.org A detailed kinetic study on the polymerization of methyl methacrylate (B99206) at 25°C using the Ni{P(OPh)₃}₄ + CCl₄ system has been conducted. royalsocietypublishing.org The mechanism of initiation is similar to that of metal carbonyls, where the rate-determining step at high halide concentrations is an SN2 process involving the replacement of a triphenyl phosphite ligand by a monomer or an electron-donating solvent molecule to form a complex. royalsocietypublishing.org This complex then reacts with the halide to generate a free radical. royalsocietypublishing.org

The efficiency of radical formation is notable, with each molecule of the nickel derivative that decomposes producing two free radicals, which corresponds to the oxidation of Ni(0) to Ni(II). royalsocietypublishing.org The primary step of this initiation has an activation energy of 25.2 kcal/mole. royalsocietypublishing.org

Furthermore, Tetrakis(triphenyl phosphite)nickel(0) can react with maleic anhydride (B1165640) to generate free radicals that are capable of initiating the copolymerization of maleic anhydride with monomers like methyl methacrylate or styrene. royalsocietypublishing.org However, the efficiency of this initiation is reported to be very low due to competing ligand exchange reactions. royalsocietypublishing.org

Table 6: Polymerization Initiated by Tetrakis(triphenyl phosphite)nickel(0)
MonomerCo-initiatorSolventKey Finding
Methyl MethacrylateCCl₄Benzene, Ethyl Acetate (B1210297), Dioxan, NN-dimethylformamideActive initiator for free-radical polymerization. royalsocietypublishing.org
Methyl Methacrylate / StyreneMaleic Anhydride-Initiates copolymerization, but with very low efficiency. royalsocietypublishing.org

Hydrocyanation Reactions#####5.3.1. Hydrocyanation of Alkynes, Dienes, and Alkenes

Nickel(0) complexes stabilized by phosphite ligands, such as tetrakis(triphenyl phosphite)nickel(0), are benchmark catalysts for the hydrocyanation of unsaturated carbon-carbon bonds. nih.govpsu.eduThis reaction, involving the addition of a hydrogen atom and a cyanide group across a double or triple bond, is a powerful method for forming C-C bonds and synthesizing nitriles, which are versatile precursors for amines, amides, and carboxylic acids. nih.govpsu.eduGeneral Catalytic Cycle The generally accepted mechanism for the hydrocyanation of unactivated alkenes involves several key steps: nih.gov1. Oxidative Addition: Hydrogen cyanide (HCN) adds to the low-valent nickel(0) center to form a hydrido-cyanido-nickel(II) intermediate, HNi(CN)L₂ (where L is a phosphite ligand). 2. Alkene Coordination: The alkene substrate coordinates to this nickel hydride complex. 3. Migratory Insertion: The alkene inserts into the nickel-hydride bond, forming an alkyl-nickel(II)-cyanide species. This step determines the regioselectivity of the addition (i.e., whether a linear or branched nitrile is formed). 4. Reductive Elimination: The C-CN bond is formed as the alkyl nitrile product is eliminated, regenerating the active Ni(0) catalyst. This final step is often rate-limiting. nih.govHydrocyanation of Dienes The hydrocyanation of dienes like 1,3-butadiene (B125203) is of immense industrial importance, forming the basis of the DuPont adiponitrile (B1665535) process for nylon-6,6 production. psu.eduThe reaction proceeds in multiple stages, all catalyzed by nickel(0)-phosphite systems. psu.edu* First Hydrocyanation: 1,3-butadiene is hydrocyanated to produce a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (B94367) (the linear 1,4-addition product) and 2-methyl-3-butenenitrile (B95465) (the branched 1,2-addition product). The ratio of these products is influenced by the catalyst system. psu.edu* Isomerization: The catalyst system, often in the presence of a Lewis acid co-catalyst like zinc chloride, then isomerizes the mixture to enrich the desired linear isomer, 4-pentenenitrile. psu.edu* Second Hydrocyanation: A subsequent hydrocyanation of the pentenenitrile isomers yields adiponitrile (hexane-1,6-dinitrile). psu.eduHydrocyanation of Alkenes For simple alkenes, the nickel-catalyzed hydrocyanation adds HCN across the double bond. nih.govFor instance, the reaction with propylene (B89431) can yield either n-butyronitrile or isobutyronitrile. The selectivity is highly dependent on the steric and electronic properties of the phosphite ligands. Bulky phosphite ligands tend to favor the formation of the linear (anti-Markovnikov) nitrile.

Hydrocyanation of Alkynes Alkynes also undergo hydrocyanation catalyzed by nickel(0) complexes. researchgate.netThe addition of HCN to alkynes typically occurs with cis-stereospecificity, yielding vinyl (or alkenyl) nitriles. For terminal alkynes, the reaction can produce Markovnikov vinyl nitriles. researchgate.netThe reaction conditions and ligand choice can control the formation of E or Z isomers. researchgate.netIn some cases, alternative, safer cyanide sources like zinc cyanide (Zn(CN)₂) or cyanoisopropyl radicals from AIBN decomposition have been developed to avoid the use of highly toxic HCN gas.

While catalysts like Ni[P(OPh)₃]₄ produce racemic mixtures when hydrocyanating prochiral alkenes, modifying the catalyst with chiral ligands enables asymmetric hydrocyanation, a valuable method for synthesizing optically active nitriles. nih.gov The key to this process is the use of chiral chelating diphosphite or diphosphinite ligands. nih.govThese ligands create a chiral environment around the nickel center, which differentiates between the two prochiral faces of the alkene during the migratory insertion step of the catalytic cycle. This facial discrimination leads to the preferential formation of one enantiomer of the nitrile product over the other.

Pioneering work in this area demonstrated high enantioselectivity in the hydrocyanation of vinylarenes, such as 2-methoxy-6-vinylnaphthalene (B1203395) (MVN), a precursor to the anti-inflammatory drug Naproxen. psu.eduLigands derived from carbohydrates and other chiral backbones have been developed to provide excellent enantiomeric excesses (ee). psu.eduFor example, diphosphinite ligands based on D-glucose have yielded high ee's (70-83%) in the hydrocyanation of certain 1,3-dienes. Similarly, chiral phosphine-phosphite ligands have achieved superior enantioselectivities (88-99% ee) for the hydrocyanation of various vinylarenes. The catalytic cycle is analogous to the non-asymmetric version, but the energies of the diastereomeric transition states leading to the two enantiomeric products are different, resulting in a kinetic resolution. The structure of the pre-catalyst, often a tetrahedral Ni(0)(chiral-chelate)(olefin) complex, has been confirmed by X-ray crystallography and NMR analysis.

Interactive Table: Asymmetric Hydrocyanation of Vinylarenes with Chiral Nickel Catalysts

SubstrateChiral Ligand TypeProduct TypeEnantiomeric Excess (ee)Reference
VinylarenesChiral Phosphine-PhosphiteBranched Nitrile88-99%
1,3-DienesD-glucose-derived Diphosphinite1,2-Adduct Nitrile70-83%
VinylarenesXantphos-type DiphosphoniteBranched Nitrileup to 63%

Dicarbofunctionalization of Alkenes

Nickel-catalyzed 1,2-dicarbofunctionalization of alkenes is a powerful synthetic strategy that installs two new carbon-carbon bonds across a double bond in a single operation. This method allows for the rapid construction of complex molecular scaffolds from simple, abundant starting materials like alkenes, organohalides, and organometallic reagents.

Nickel complexes are particularly well-suited for these transformations for several reasons:

They readily undergo oxidative addition with a wide range of electrophiles.

The resulting alkyl-nickel intermediates are less prone to β-hydride elimination compared to their palladium counterparts, allowing for subsequent functionalization.

Nickel can access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and participate in both two-electron and single-electron transfer (radical) pathways, offering mechanistic flexibility.

While tetrakis(triphenyl phosphite)nickel(0) itself is a common Ni(0) precursor, these reactions often employ a variety of ligands, such as bipyridines or other phosphines, to tune the reactivity and selectivity. The general catalytic cycle for a three-component reaction typically involves:

Activation/Oxidative Addition: The Ni(0) catalyst reacts with an electrophilic coupling partner (e.g., an aryl or alkyl halide) to form an organonickel(II) species. Alternatively, a radical pathway can be initiated.

Alkene Insertion: The alkene coordinates to and inserts into the nickel-carbon bond, generating a new alkyl-nickel(II) intermediate.

Transmetalation/Second C-C Bond Formation: This intermediate reacts with a nucleophilic coupling partner (e.g., an organozinc or organoboron reagent) in a transmetalation step. In other variations, the intermediate might be trapped by a radical species.

Reductive Elimination: The final step is the reductive elimination of the 1,2-dicarbofunctionalized product, which regenerates the active Ni(0) catalyst.

This methodology has been applied in various forms, including alkylarylation, diarylation, and dialkylation of alkenes. The development of intermolecular, three-component versions of this reaction, where the alkene, electrophile, and nucleophile are all separate reagents, represents a significant advance, offering a highly convergent approach to complex molecules.

Oligomerization and Isomerization of Olefins

Tetrakis(triphenyl phosphite)nickel(0) and its derivatives are effective catalysts for the oligomerization and isomerization of olefins, processes of significant industrial importance.

In the presence of a co-catalyst, nickel complexes derived from Tetrakis(triphenyl phosphite)nickel(0) can catalyze the oligomerization of simple alkenes like ethylene (B1197577) and propylene. The distribution of the resulting oligomers is highly dependent on the nature of the phosphite ligand and the reaction conditions.

More prominently, nickel phosphite complexes are utilized in the isomerization of internal olefins to terminal olefins and vice versa. For example, a catalyst system generated from tetrakis(triethylphosphite)nickel(0) and an acid co-catalyst can efficiently isomerize 1-heptene (B165124) to a mixture of 2- and 3-heptenes. rutgers.edu The mechanism is believed to involve the formation of a nickel hydride species, which adds to the olefin to form a nickel-alkyl intermediate. Subsequent β-hydride elimination can then yield an isomerized olefin. The phosphite ligands play a crucial role in stabilizing the catalytically active nickel species and influencing the regioselectivity of the isomerization process.

Table 2: Isomerization of 1-Heptene Catalyzed by a Nickel Phosphite System
Catalyst SystemSubstrateProduct Distribution (1-heptene:2-heptene:3-heptene)Reference
[Ni{P(OEt)₃}₄] / H₂SO₄1-Heptene1:20:78 (equilibrium mixture) rutgers.edu

Carbonylation and Hydroformylation Catalysis

While specific applications of Tetrakis(triphenyl phosphite)nickel(0) in classical hydroformylation are not as common as with rhodium-based catalysts, its derivatives play a crucial role in related carbonylation reactions, most notably in the hydrocyanation of olefins. acs.orgadvanceseng.com

Hydrocyanation, the addition of hydrogen cyanide across a double bond, is a large-scale industrial process for the production of adiponitrile, a precursor to Nylon-6,6. Nickel catalysts bearing phosphite ligands, including triphenyl phosphite, are central to this technology. acs.org The catalytic cycle is thought to involve the oxidative addition of HCN to a nickel(0) species, forming a hydrido-nickel(II) cyanide complex. This is followed by olefin insertion into the Ni-H bond and subsequent reductive elimination of the nitrile product. The electronic properties of the phosphite ligand are critical for the efficiency of the catalyst, with more electron-withdrawing phosphites generally leading to higher catalytic activity.

Table 3: Nickel-Catalyzed Hydrocyanation of Butadiene
Catalyst SystemSubstratePrimary ProductsIndustrial SignificanceReference
Ni(0) / Triphenyl phosphiteButadiene3-Pentenenitrile, 2-Methyl-3-butenenitrilePrecursors to Adiponitrile (Nylon-6,6 synthesis) acs.org

Computational and Theoretical Studies on Tetrakis Triphenyl Phosphite Nickel 0 Catalysis

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the step-by-step mechanisms of catalytic reactions involving Tetrakis(triphenyl phosphite)nickel(0). nih.gov These studies typically model the key elementary steps of a catalytic cycle, such as oxidative addition, ligand dissociation, migratory insertion, transmetalation, and reductive elimination. osti.govmdpi.com

A crucial aspect of the catalysis is the initial dissociation of one or more triphenyl phosphite (B83602) ligands to generate a coordinatively unsaturated and highly reactive species, such as Ni(P(OPh)₃)₃ or Ni(P(OPh)₃)₂. This is analogous to the well-understood behavior of the palladium catalyst, Pd(PPh₃)₄, which reversibly dissociates ligands in solution to enter the catalytic cycle. wikipedia.org DFT calculations can model the energetics of this dissociation, providing a quantitative understanding of the formation of the active catalyst.

For a given reaction, such as hydroboration or cross-coupling, DFT is employed to map out the potential energy surface. mdpi.com By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile for the proposed catalytic cycle can be constructed. mdpi.comresearchgate.net The rate-determining step is identified as the one with the highest activation barrier. mdpi.com For instance, in a study on the nickel-catalyzed hydroboration of vinylarenes, DFT calculations identified hydronickelation as the rate-determining step. mdpi.com Such mechanistic insights are vital for optimizing reaction conditions and designing more efficient catalysts.

Table 1: Representative Elementary Steps in a Nickel-Catalyzed Reaction and Their DFT Analysis

Elementary Step Description Information Gained from DFT
Ligand Dissociation Release of a phosphite ligand to create a vacant coordination site. Energy cost of forming the active catalytic species.
Oxidative Addition The Ni(0) center is oxidized to Ni(II) as a substrate (e.g., an aryl halide) adds to the metal. osti.gov Activation energy barrier, geometry of the transition state, and stability of the resulting Ni(II) intermediate.
Transmetalation Transfer of an organic group from another metallic reagent to the nickel center. mdpi.com Energetics of the stepwise or concerted transfer, role of anion exchange. mdpi.com

| Reductive Elimination | The Ni(II) center is reduced back to Ni(0) as two ligands couple and are eliminated as the final product. | Activation energy barrier for product formation and regeneration of the Ni(0) catalyst. |

This table is a generalized representation based on principles of nickel catalysis. osti.govmdpi.com

Electronic Structure Analysis and Metal-Ligand Bonding

The catalytic activity of Tetrakis(triphenyl phosphite)nickel(0) is fundamentally governed by its electronic structure and the nature of the nickel-phosphorus bond. The central nickel atom is in the formal oxidation state of 0, with a d¹⁰ electron configuration. stackexchange.com This electron-rich metal center is stabilized by the surrounding triphenyl phosphite ligands.

The metal-ligand bonding in this complex is best described by a synergistic combination of σ-donation and π-acceptance (also known as back-bonding). youtube.com

σ-Donation: The phosphorus atom of the triphenyl phosphite ligand donates its lone pair of electrons to a vacant orbital on the nickel center, forming a standard σ-bond. youtube.com

π-Acceptance: The electron-rich nickel d-orbitals donate electron density back into the empty π-accepting orbitals of the phosphite ligands. youtube.com This back-donation is crucial for stabilizing the low-valent Ni(0) center by delocalizing the excess electron density. rsc.org

Table 2: Key Metal-Ligand Bonding Interactions in Tetrakis(triphenyl phosphite)nickel(0)

Interaction Type Donor Acceptor Description
σ-Donation Phosphorus lone pair (Ligand HOMO) Vacant Ni sp³d hybridized orbitals Forms the primary Ni-P covalent bond.

This table describes the fundamental bonding interactions based on established ligand field theory principles. youtube.comnumberanalytics.com

Prediction of Reactivity and Selectivity in Catalytic Systems

A major goal of computational studies is to predict the reactivity and selectivity (e.g., regioselectivity, enantioselectivity) of a catalyst before extensive experimental work is undertaken. By comparing the activation barriers of competing reaction pathways, DFT can accurately forecast the major product of a reaction.

For example, in the hydroboration of an unsymmetrical alkene, two different regioisomers (Markovnikov and anti-Markovnikov products) can be formed. DFT calculations can determine the transition state structures and associated energy barriers for both pathways. mdpi.com The pathway with the lower free energy barrier will be the kinetically favored one, and the calculated product ratio often shows excellent agreement with experimental results. mdpi.com

The origins of selectivity can be dissected by analyzing the computed transition state geometries. This analysis often reveals subtle steric clashes or favorable electronic interactions that steer the reaction toward one outcome. The bulky nature of the triphenyl phosphite ligands, often quantified by its Tolman cone angle, plays a significant steric role in controlling substrate approach and influencing selectivity. mcmaster.ca Computationally, these steric effects are inherently included in the calculated energies of the transition states. Similarly, electronic effects, such as those modified by using different phosphite ligands, can be modeled to predict their impact on catalyst performance. mdpi.com

Relativistic Computations for Spectroscopic Data Interpretation (e.g., ⁶¹Ni NMR)

⁶¹Ni NMR spectroscopy is a powerful probe for studying the immediate coordination environment of nickel, but its practical application is hampered by the nucleus's unfavorable properties, including a low natural abundance and a large quadrupole moment. tamu.edusci-hub.se The large quadrupole moment often leads to very broad signals, making detection difficult. tamu.edu Computational methods, particularly those that include relativistic effects, are essential for the accurate prediction and interpretation of ⁶¹Ni NMR parameters. nih.gov

For heavy elements like nickel, relativistic effects significantly influence the electronic structure and, consequently, the magnetic properties like the NMR chemical shift. rsc.org Relativistic computations, often using methods like the Zeroth-Order Regular Approximation (ZORA) or by incorporating scalar relativistic corrections, are necessary to achieve good agreement between calculated and experimental spectra.

A solid-state ⁶¹Ni NMR study of Tetrakis(triphenyl phosphite)nickel(0), in conjunction with relativistic computations, has provided significant structural information. nih.gov The study inferred the presence of two distinct nickel sites in the crystal structure and established an upper limit for the quadrupolar coupling constant (Cq). nih.gov Such studies demonstrate the synergy between advanced spectroscopic experiments and high-level theoretical calculations in characterizing complex metal compounds. rsc.org

Table 3: Computationally and Experimentally Determined ⁶¹Ni NMR Parameters for Nickel(0) Complexes

Compound Parameter Value Method Reference
Tetrakis(triphenyl phosphite)nickel(0) Isotropic Chemical Shift (δiso) Ranges inferred for two sites in the solid state ⁶¹Ni SSNMR / Relativistic Computations nih.gov
Quadrupolar Coupling Constant (CQ) < 3.5 MHz (upper bound for both sites) ⁶¹Ni SSNMR / Relativistic Computations nih.gov
Bis(1,5-cyclooctadiene)nickel(0) Isotropic Chemical Shift (δiso) 965 ± 10 ppm ⁶¹Ni SSNMR nih.gov
Quadrupolar Coupling Constant (CQ) 2.0 ± 0.3 MHz ⁶¹Ni SSNMR nih.gov
Tetrakis(triphenylphosphine)nickel(0) Isotropic Chemical Shift (δiso) 515 ± 10 ppm ⁶¹Ni SSNMR nih.gov

This table presents data from a study that utilized both experimental solid-state NMR and relativistic computations for interpretation. nih.gov

Ligand Engineering and Catalyst Design for Enhanced Performance

Influence of Ligand Sterics (e.g., Cone Angle Modifications of Triphenyl Phosphite)

The steric properties of phosphite (B83602) ligands, often quantified by the Tolman cone angle, play a critical role in determining the reactivity and selectivity of nickel catalysts. The cone angle is a measure of the steric bulk of a ligand, representing the solid angle occupied by the ligand at the metal center. For nickel-phosphite catalyst systems, modifying this angle can directly impact the stability of intermediates and the rate of catalytic turnover.

Research has shown that for nickel-catalyzed coupling reactions, phosphites with cone angles ranging from approximately 120° to 185° are effective. google.com The optimal performance is often achieved within a narrower range, preferably between 125° and 170°, and more specifically between 130° and 160°. google.com For instance, tri-2-tolylphosphite, a more sterically hindered ligand than triphenyl phosphite, has a cone angle of 141° and has been identified as a preferred ligand in certain coupling applications. google.com In general, employing bulky phosphite moieties is often necessary to achieve high enantioselectivities in asymmetric catalysis, though excessively large substituents can sometimes lead to diminished performance. acs.org The steric profile of the ligand influences the coordination environment of the nickel center, affecting substrate approach and the stability of the various oxidation states of nickel throughout the catalytic cycle.

Table 1: Comparison of Phosphite Ligand Cone Angles

Ligand Cone Angle (°)
Triphenyl phosphite 128
Tri-2-tolylphosphite 141
Effective Range for Ni Catalysis 120 - 185 google.com

Electronic Effects of Phosphite Ligands on Nickel(0) Reactivity

The electronic nature of phosphite ligands is a key determinant of the stability and reactivity of the nickel center. Phosphites are generally considered strong π-acceptor (or π-acid) ligands, more so than analogous phosphines. google.com This property allows them to effectively stabilize electron-rich, low-valent metal centers like nickel(0) by accepting electron density from the metal's d-orbitals into the ligand's σ* orbitals. This back-bonding interaction results in very stable Ni(0) complexes, such as Tetrakis(triphenyl phosphite)nickel(0). google.com

Conversely, this strong π-acidity leads to less stable complexes with higher valent metals like nickel(II). google.com For example, while bis(triphenylphosphine)nickel(II)chloride is a stable and isolable compound, the corresponding triphenylphosphite nickel(II) complex is not. google.com This differential stability has profound implications for catalysis, influencing the ease of oxidative addition (the conversion of Ni(0) to Ni(II)) and reductive elimination (the reverse process). The reactivity of the nickel center is also influenced by the electronic properties of the substrates; for instance, electron-poor aryl halides may displace ligands more readily from an electron-rich Ni(0) center. acs.org Parsing the precise contributions of through-bond (inductive) versus through-space (electrostatic) effects remains a complex area of study. nih.gov

Table 2: Electronic Properties of Phosphite vs. Phosphine (B1218219) Ligands on Nickel

Property Phosphite Ligands (e.g., P(OPh)₃) Phosphine Ligands (e.g., PPh₃)
π-Acidity Strong google.com Weaker
Stability of Ni(0) Complexes High (more stable) google.com Lower (less stable)

| Stability of Ni(II) Complexes | Low (less stable) google.com | Higher (more stable) |

Mixed-Ligand Systems (e.g., Phosphine-Phosphite, NHC-Phosphite)

Combining phosphite ligands with other ligand classes, such as phosphines or N-heterocyclic carbenes (NHCs), creates mixed-ligand nickel systems with unique catalytic properties that can surpass those of systems with uniform ligands.

Phosphine-Phosphite Systems: Investigations into mixed phosphine-phosphite complexes have demonstrated their effectiveness in cross-coupling reactions. uwa.edu.aupublish.csiro.au Catalysts such as (dppf)Ni[P(OPh)₃]₂ and (binap)Ni[P(OPh)₃]₂ have been found to be highly effective for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. uwa.edu.aupublish.csiro.au In these systems, the distinct steric and electronic properties of the phosphine and phosphite ligands work in concert to optimize different steps of the catalytic cycle.

NHC-Phosphite Systems: The combination of a strongly σ-donating N-heterocyclic carbene (NHC) with a π-accepting phosphite ligand has led to the development of novel, highly active catalysts. Researchers have successfully synthesized and isolated the first low-valent, mixed NHC-phosphite nickel(0) complexes with the general formula Ni(NHC)[P(OAr)₃]₂. figshare.comacs.org X-ray crystallography confirmed a trigonal planar geometry for these three-coordinate Ni(0) compounds. figshare.comacs.orguwa.edu.au These complexes have shown remarkable catalytic activity in Suzuki-Miyaura cross-coupling reactions, effectively coupling aryl tosylates and chlorides. figshare.comacs.org The Ni(SIMes)[P(OPh)₃]₂ complex, for example, proved to be a particularly effective catalyst. acs.org The synergy between the NHC and phosphite ligands provides a unique electronic environment at the nickel center, enhancing its catalytic performance. acs.org

Table 3: Examples of Mixed-Ligand Nickel-Phosphite Systems

Complex Type Example Complex Application Reference(s)
Phosphine-Phosphite (dppf)Ni[P(OPh)₃]₂ Mizoroki-Heck, Suzuki-Miyaura uwa.edu.aupublish.csiro.au
Phosphine-Phosphite (binap)Ni[P(OPh)₃]₂ Mizoroki-Heck, Suzuki-Miyaura uwa.edu.aupublish.csiro.au
NHC-Phosphite Ni(IMes)[P(OPh)₃]₂ Suzuki-Miyaura figshare.comuwa.edu.au

Development of Air-Stable Precatalysts and Active Species

A significant challenge in nickel catalysis is the air sensitivity of common Ni(0) sources like Ni(COD)₂, which necessitates handling in an inert atmosphere, limiting their practicality. nih.govgoogle.com To overcome this, a major focus has been the development of air-stable precatalysts, typically Ni(II) complexes, that can be easily handled and generate the active Ni(0) species in situ.

One successful strategy involves the creation of air-stable, mixed-ligand Ni(II) complexes that already contain a phosphite ligand. For example, complexes with the general formula Ni(NHC)P(OR)₃Cl have been synthesized and shown to be air-stable and highly effective precatalysts for Suzuki-Miyaura reactions at low catalyst loadings. researchgate.net These complexes provide a direct and reliable route to the active catalyst without the need for sensitive Ni(0) precursors.

Another approach is the design of modular, air-stable Ni(II) precatalysts that feature labile ligands. A notable example is [(TMEDA)Ni(o-tolyl)Cl], an air-stable, crystalline solid. nih.gov The weakly bound TMEDA ligand can be easily displaced by a wide variety of more strongly coordinating ligands, including phosphites, phosphines, and NHCs, allowing for facile in situ generation of the desired active catalyst. nih.govresearchgate.net This modularity makes such precatalysts highly versatile for a broad range of transformations. nih.gov Similarly, new classes of air-stable Ni(0)-olefin complexes have been developed that allow for straightforward ligand exchange with phosphites to form the active species, combining the reactivity of Ni(0) with the handling convenience of an air-stable solid. google.com These advances represent a significant step toward making nickel catalysis more accessible and robust for both academic and industrial applications.

Future Directions and Emerging Research Avenues

Sustainable Catalysis and Flow Chemistry Applications

The principles of green chemistry are increasingly guiding the development of new catalytic processes. For Tetrakis(triphenyl phosphite)nickel(0), research is geared towards enhancing its sustainability profile through catalyst immobilization and adaptation to continuous flow chemistry.

The industrial-scale hydrocyanation of butadiene, a critical step in the production of adiponitrile (B1665535) for nylon synthesis, heavily relies on nickel(0) phosphite (B83602) catalysts. tue.nltue.nlrsc.org The efficiency and longevity of these catalysts are paramount for the economic and environmental viability of the process. tue.nlrsc.org Efforts are being made to develop more robust and recyclable catalyst systems. One promising approach is the immobilization of the nickel complex on solid supports. While research on the direct immobilization of Tetrakis(triphenyl phosphite)nickel(0) is emerging, analogous studies on tetrakis(triphenylphosphine)palladium(0) have demonstrated the potential of this strategy. rsc.orgresearchgate.net For instance, an immobilized triphenylphosphine (B44618) scaffold has been used to support a palladium catalyst for Suzuki-Miyaura coupling reactions in a packed-bed reactor under flow conditions, showcasing improved efficiency and reusability. rsc.org Similar strategies, such as the use of 3D printed stirrer devices impregnated with the catalyst, are being explored to simplify catalyst handling and recovery. chemrxiv.org

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. The application of Tetrakis(triphenyl phosphite)nickel(0) and related catalysts in flow reactors is a key area of future development. Optimizing operational procedures in continuous systems can lead to significantly increased catalytic activity and longevity. mdpi.com For example, in the nickel-catalyzed hydrocyanation of styrene, careful control of reaction parameters in a flow setup can enhance catalyst performance. mdpi.com

Novel Reaction Discoveries and Scope Expansion

While Tetrakis(triphenyl phosphite)nickel(0) is well-established in reactions like hydrocyanation and dimerization, ongoing research seeks to uncover novel transformations and broaden the scope of its existing applications.

A significant area of expansion is in cross-coupling reactions. Stable nickel(0) phosphite-based catalysts, derived from or used in conjunction with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to be highly effective in C-N cross-coupling (amination) reactions. uwa.edu.au These catalysts offer an inexpensive and air-stable alternative to palladium-based systems. The development of novel phosphine (B1218219) and phosphite ligands is crucial for expanding the substrate scope and improving the efficiency of these reactions. uwa.edu.aunih.govnih.gov For instance, the use of triphenylphosphine as a ligand in nickel-catalyzed Suzuki-Miyaura cross-couplings of challenging aryl chlorides at room temperature has been a notable advancement. nih.gov

The hydrocyanation of different types of unsaturated compounds remains a fertile ground for discovery. Recent studies have focused on the asymmetric hydrocyanation of vinylarenes using chiral phosphine-phosphite ligands in combination with a nickel(0) source, achieving high enantioselectivities. units.it This opens up avenues for the synthesis of chiral nitriles, which are valuable intermediates in the pharmaceutical industry. The substrate scope has been extended to include various vinylarenes and vinylheteroarenes. units.it Furthermore, the hydrocyanation of 1,3-diarylpropenes has been achieved for the first time, showcasing the potential for regioretentive transformations. uni-koeln.de The development of new transnitrilation reagents, such as malononitrile, is also expanding the toolbox for nickel-catalyzed hydrocyanation of alkynes. researchgate.net

Below is a table summarizing some of the recent advancements in reactions catalyzed by nickel(0) phosphite systems:

Reaction TypeCatalyst SystemSubstrate ExampleKey FindingReference(s)
C-N Cross-CouplingNi[P(OPh)3]4 / dppfAryl halidesEffective for a range of amination reactions uwa.edu.au
Asymmetric Hydrocyanation[Ni(cod)2] / Chiral Phosphine-Phosphite LigandVinylarenesHigh enantioselectivity (up to 99% ee) units.it
HydrocyanationNi(0) / TADDOL-derived ligand1,3-DiarylpropenesFirst example of this transformation uni-koeln.de
Suzuki-Miyaura CouplingNi(COD)2 / PPh3Aryl chloridesRoom temperature coupling of deactivated substrates nih.gov

Advanced Materials Synthesis via Tetrakis(triphenyl phosphite)nickel(0) as Precursor

The thermal decomposition of organometallic complexes is a powerful method for synthesizing well-defined nanomaterials. Tetrakis(triphenyl phosphite)nickel(0), containing both nickel and phosphorus, is an excellent single-source precursor for the synthesis of nickel phosphide (B1233454) nanoparticles. These materials are of great interest for their catalytic and magnetic properties. mdpi.comresearchgate.net

Research has demonstrated that the thermal decomposition of nickel-phosphine or nickel-phosphite complexes in high-boiling point organic solvents can yield highly monodisperse nickel phosphide nanoparticles. mdpi.comresearchgate.net The size and composition of the resulting nanoparticles can be precisely controlled by tuning reaction parameters such as temperature, precursor concentration, and the nature of the phosphine or phosphite ligands. mdpi.comresearchgate.netosti.govnih.gov For instance, different phases of nickel phosphide, such as Ni₁₂P₅, Ni₂P, and Ni₅P₄, can be selectively synthesized by modulating the reaction conditions. osti.govnih.govescholarship.org

A common synthetic strategy involves the reaction of a nickel precursor, like nickel acetylacetonate, with a phosphorus source, such as trioctylphosphine (B1581425) (TOP). osti.govnih.govescholarship.org However, the use of Tetrakis(triphenyl phosphite)nickel(0) as a single-source precursor is a promising and more direct route. A solvent-less pyrolysis route involving the decomposition of nickel(II) dithiophosphonate complexes in the presence of triphenylphosphine has been shown to produce pure nickel phosphide (Ni₂P). nih.gov This suggests that the phosphite ligands in Tetrakis(triphenyl phosphite)nickel(0) can serve as the phosphorus source during thermal decomposition to form nickel phosphide materials.

The resulting nickel phosphide nanoparticles have shown significant promise as catalysts in various applications, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and hydrodeoxygenation. osti.govnih.govnih.govdtu.dknih.gov

The table below outlines the different phases of nickel phosphide that can be synthesized and their potential applications.

Nickel Phosphide PhaseSynthesis MethodPotential ApplicationReference(s)
Ni₁₂P₅Trioctylphosphine-mediated synthesisElectrocatalysis (OER) osti.govnih.govdtu.dk
Ni₂PSolvent-less pyrolysis, Trioctylphosphine-mediated synthesisElectrocatalysis (HER, OER), Supercapacitance osti.govnih.govescholarship.orgnih.gov
Ni₅P₄Trioctylphosphine-mediated synthesisElectrocatalysis osti.govnih.govescholarship.org
Amorphous NiₓPᵧTrioctylphosphine-mediated synthesisCatalyst precursor osti.govnih.govescholarship.org

Deactivation Pathways and Catalyst Longevity in Mechanistic Contexts

Understanding and mitigating catalyst deactivation is crucial for developing more efficient and long-lasting catalytic processes. For Tetrakis(triphenyl phosphite)nickel(0) and related catalysts, research is focused on elucidating the mechanisms of deactivation and designing strategies to enhance catalyst stability.

A primary deactivation pathway in many nickel-catalyzed reactions, including hydrocyanation, involves the formation of stable, catalytically inactive Ni(II) species. acs.org In the hydrocyanation of alkenes, a major deactivation route is the reaction of the intermediate Ni(II) hydride or alkyl complex with a second molecule of hydrogen cyanide. This leads to the formation of an inactive square planar bis-cyano Ni(II) complex. acs.org This deactivation is second-order in HCN concentration, implying that catalyst longevity can be improved by the slow addition of HCN to maintain its low concentration throughout the reaction. acs.org

Ligand dissociation is another key aspect of catalyst activity and stability. The active catalytic species is often a coordinatively unsaturated nickel complex formed by the dissociation of one or more phosphite ligands. wikipedia.org However, excessive ligand dissociation can lead to the formation of nickel metal aggregates and catalyst decomposition. researchgate.net The presence of excess phosphite ligand in the reaction mixture can help to stabilize the active Ni(0) species and prevent decomposition. nih.govacs.org

Recent mechanistic studies have also highlighted other potential deactivation pathways, such as β-hydride elimination from nickel(II) intermediates, which can be a significant issue in reactions involving alkyl substrates. researchgate.net A deeper understanding of these fundamental mechanistic steps is essential for the rational design of more robust and long-lived catalysts based on Tetrakis(triphenyl phosphite)nickel(0).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.